4-(2-Pyridinyl)-N'-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide
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Overview
Description
4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide is a complex organic compound that features a piperazine ring bonded to pyridine moieties
Preparation Methods
The synthesis of 4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide typically involves multi-step organic reactionsThe final step involves the formation of the carbothiohydrazide moiety under controlled conditions, often using reagents such as thiosemicarbazide and appropriate solvents .
Chemical Reactions Analysis
4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar compounds include:
1-(2-Pyridinyl)ethyl methanesulfonate: Known for its stereospecific reactions and applications in organic synthesis.
4,5-Bis(2-pyridinyl)imidazole: Used in the synthesis of Keggin-based compounds with electrochemical and photocatalytic properties.
2-(4-Pyridinyl)-1-(2-thienyl)ethanone:
4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide stands out due to its unique combination of a piperazine ring and pyridine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
86919-64-4 |
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Molecular Formula |
C19H24N6S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-pyridin-2-yl-N-[(E)-1-pyridin-2-ylbutylideneamino]piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H24N6S/c1-2-7-17(16-8-3-5-10-20-16)22-23-19(26)25-14-12-24(13-15-25)18-9-4-6-11-21-18/h3-6,8-11H,2,7,12-15H2,1H3,(H,23,26)/b22-17+ |
InChI Key |
TYTDQQOGLGLLNX-OQKWZONESA-N |
Isomeric SMILES |
CCC/C(=N\NC(=S)N1CCN(CC1)C2=CC=CC=N2)/C3=CC=CC=N3 |
Canonical SMILES |
CCCC(=NNC(=S)N1CCN(CC1)C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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